4-Amino-5-chloro-2-methylphenol
Description
Significance as Precursors in Advanced Organic Synthesis
The strategic placement of reactive sites on the 4-Amino-5-chloro-2-methylphenol structure makes it a versatile precursor for creating a diverse range of organic compounds. Its utility spans several key areas of chemical manufacturing. The general class of aminophenols and their derivatives are recognized for their commercial importance as intermediates in the photographic, pharmaceutical, and chemical dye industries researchgate.net.
While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its classification as a "Bulk Drug Intermediate" points to its role in the pharmaceutical industry echemi.com. The chemical architecture of this compound is relevant to the synthesis of bioactive molecules. For instance, related aminophenols are crucial in the production of widely used analgesics like paracetamol blissindustries.net. The presence of the chloro-substituted phenol (B47542) moiety is a feature in various pharmacologically active compounds.
Research into novel therapeutics often utilizes building blocks with similar substitution patterns. For example, a study on new antimelanoma agents focused on N-substituted 4-aminophenols, demonstrating the potential of this class of compounds in cancer treatment nih.gov. Furthermore, a derivative of a related compound, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, has been investigated for its potent inhibitory effects on human adenovirus, highlighting the potential of such structures in antiviral drug discovery nih.gov. The development of a chloroquine (B1663885) derivative, 4-((7-chloroquinolin-4-yl)amino)phenol, as a potential inhibitor of the SARS-CoV-2 main protease further underscores the relevance of the aminophenol scaffold in designing new drugs nih.gov.
The application of chlorophenols as intermediates in the production of pesticides and herbicides is well-established wikipedia.orgbritannica.comtaylorandfrancis.com. A structurally similar compound, 4-chloro-2-methylphenol (B52076), serves as a precursor for the synthesis of herbicides such as Mecoprop (MCPP), MCPA, and MCPB nih.govoecd.orghaz-map.com. The amino group in this compound provides an additional reactive site for further chemical modification, suggesting its potential utility in creating new agrochemical agents.
In the realm of dye synthesis, this compound and its salts are utilized in the formulation of permanent and semi-permanent hair dyes cosmeticsinfo.orgcir-safety.orgcir-safety.org. In these applications, the compound acts as a colorant, and the final shade depends on the other ingredients in the formulation and the initial hair color cosmeticsinfo.org. The aminophenol structure is a common feature in many dyes, and the presence of the chloro and methyl groups can be used to tune the color and properties of the final product.
The unique combination of functional groups in this compound makes it an attractive starting material for the design of novel compounds with tailored properties. The amino group can be readily diazotized and substituted, while the phenolic hydroxyl group can undergo etherification or esterification. The aromatic ring itself is amenable to further substitution, allowing for the creation of a library of derivatives.
Historical Context of Chlorophenol Research
The study of chlorophenols dates back to the early 20th century, with their production primarily involving the electrophilic halogenation of phenol with chlorine wikipedia.org. Their applications have historically been linked to their toxicity, leading to their widespread use as disinfectants, fungicides, and pesticides britannica.com. The polychlorinated biphenyls (PCBs), a related class of chlorinated aromatic compounds, saw extensive use in the 1930s and 40s before concerns about their environmental persistence led to a ban on their production in many countries, including the United States in 1979 britannica.com.
Over the years, different isomers of chlorophenols have been developed for specific applications. For example, 4-chlorophenol (B41353) has been used as a starting material for germicides, while 2,4-dichlorophenol (B122985) is a precursor to the herbicide 2,4-D britannica.com. Pentachlorophenol (B1679276) (PCP) was widely used as a wood preservative britannica.com. The ongoing research into chlorophenols and their derivatives has been driven by the need to understand their environmental fate, toxicological profiles, and to develop safer and more effective applications in various fields of chemistry.
Scope and Objectives of Research on this compound
The primary objectives of research on this compound can be inferred from its applications and the broader context of substituted phenol chemistry. A key focus is on optimizing its synthesis and purification processes to ensure a high-quality and cost-effective starting material for various applications. A patent describing the preparation of the precursor, 4-chloro-2-methyl-5-nitrophenol (B2449075), highlights the importance of developing isomerically pure compounds in high yields google.com.
Another significant area of research is the exploration of its utility as an intermediate in the synthesis of new pharmaceuticals and agrochemicals. This involves designing and synthesizing novel derivatives and evaluating their biological activity. Furthermore, its role in dye chemistry continues to be an area of interest, with research focusing on developing new hair colorants with improved properties.
Finally, a crucial aspect of research on this compound is the assessment of its toxicological profile and environmental impact. Studies conducted for safety assessments in cosmetics, for instance, aim to determine the safe concentration levels for its use in hair dyes and to understand its metabolism and potential for genotoxicity cir-safety.org. This ensures that its applications are both effective and safe for human health and the environment.
Chemical Compound Data
Below are interactive data tables summarizing key information for this compound and a related precursor.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Synonyms | 5-Amino-4-chloro-2-methylphenol, 5-Amino-4-chloro-o-cresol | cosmeticsinfo.org |
| CAS Number | 110102-86-8 | echemi.com |
| Molecular Formula | C₇H₈ClNO | echemi.com |
| Molecular Weight | 157.60 g/mol | echemi.com |
| Boiling Point | 289 °C | echemi.com |
| Flash Point | 128 °C | echemi.com |
Table 2: Properties of 4-Chloro-2-methylphenol
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-chloro-2-methylphenol | nih.gov |
| Synonyms | p-Chloro-o-cresol, 2-Methyl-4-chlorophenol | nih.gov |
| CAS Number | 1570-64-5 | nih.gov |
| Molecular Formula | C₇H₇ClO | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8ClNO |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
4-amino-5-chloro-2-methylphenol |
InChI |
InChI=1S/C7H8ClNO/c1-4-2-6(9)5(8)3-7(4)10/h2-3,10H,9H2,1H3 |
InChI Key |
FAOWCCGDLILKBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Established Synthetic Routes to 4-Amino-5-chloro-2-methylphenol
The creation of this compound is typically achieved through a carefully orchestrated series of reactions, starting from readily available precursors. These methods are designed to introduce the required functional groups—amino, chloro, and hydroxyl—onto the methylphenol backbone in a controlled manner.
Multi-Step Synthesis from Precursor Molecules
A common and logical synthetic pathway to this compound involves a multi-step process commencing with 2-methylphenol (o-cresol). This route can be dissected into three key transformations: nitration, chlorination, and reduction.
One plausible route begins with the nitration of 2-methylphenol. This electrophilic substitution reaction introduces a nitro group onto the benzene (B151609) ring. Due to the directing effects of the hydroxyl and methyl groups, the nitration of o-cresol (B1677501) can yield a mixture of isomers. However, conditions can be optimized to favor the formation of 4-nitro-2-methylphenol.
Following nitration, the next crucial step is the chlorination of the 4-nitro-2-methylphenol intermediate. This halogenation reaction introduces a chlorine atom at the position ortho to the hydroxyl group and meta to the nitro group, yielding 5-chloro-4-nitro-2-methylphenol.
The final step in this synthetic sequence is the reduction of the nitro group in 5-chloro-4-nitro-2-methylphenol to an amino group. This transformation is commonly achieved through catalytic hydrogenation or by using reducing agents like iron in an acidic medium, yielding the target molecule, this compound.
An alternative, and perhaps more direct, pathway involves the initial chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol (B52076). researchgate.net This intermediate is then subjected to nitration. A patented process describes the nitration of a 4-chloro-2-methylphenylsulphonate derivative to introduce a nitro group at the 5-position, followed by the removal of the sulphonyl group to yield 4-chloro-2-methyl-5-nitrophenol (B2449075). google.com This intermediate can then be reduced to the final product, this compound.
Another potential precursor is 4-amino-2-methylphenol. bldpharm.comnih.govdrugbank.com Direct chlorination of this compound would be a more convergent approach. However, controlling the regioselectivity of the chlorination can be challenging due to the activating nature of both the amino and hydroxyl groups. Protection of one or both of these groups may be necessary to achieve the desired substitution pattern. For instance, a similar strategy has been suggested for the synthesis of 2-amino-5-chlorophenol (B1209517) from o-aminophenol, involving acetylation of the amino and hydroxyl groups, followed by chlorination with N-chlorosuccinimide, and subsequent deprotection. researchgate.net
Reaction Conditions and Optimizations
The efficiency and selectivity of each synthetic step are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.
For the nitration of phenols, a mixture of nitric acid and sulfuric acid is often employed. The temperature of the reaction must be carefully controlled to prevent over-nitration and side reactions. In the synthesis of related compounds like 4-chloro-2-aminophenol, nitration of p-chlorophenol is carried out at temperatures ranging from 20 to 60°C. google.com
Chlorination of phenolic compounds can be achieved using various chlorinating agents, including sulfuryl chloride and chlorine gas. researchgate.netgoogle.com The choice of solvent is also critical. For the synthesis of 2-chloro-4-nitrophenol, the chlorination of p-nitrophenol is performed in an inert organic solvent at 50-70°C. rsc.org A patent for the preparation of 4-chloro-2-methyl-5-nitrophenol details the reaction of 4-chloro-2-methylphenol with benzenesulfonyl chloride at 60 to 70°C in the presence of aqueous sodium hydroxide (B78521). google.com
The reduction of the nitro group is a well-established transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum is a common method. researchgate.net Alternatively, chemical reduction using iron powder in the presence of an acid like hydrochloric acid is also effective. For the synthesis of 2-chloro-4-aminophenol, a reduction reaction using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (activated carbon and ferric trichloride (B1173362) hexahydrate) is employed, with the reaction temperature maintained between 90 and 120°C. google.com
The table below summarizes some of the typical reaction conditions that can be adapted and optimized for the synthesis of this compound.
Derivatization Strategies for Aminochloromethylphenols
The presence of reactive amino and hydroxyl groups on the this compound scaffold allows for a variety of derivatization reactions. These modifications can be used to synthesize new compounds with tailored properties.
Synthesis of Schiff Bases from Aminochloromethylphenol Analogues
A prominent derivatization strategy for aminophenols is the formation of Schiff bases, also known as imines. These compounds are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. The amino group of this compound can readily react with various carbonyl compounds to form the corresponding Schiff bases.
The general procedure involves mixing the aminophenol and the aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid. nih.govresearchgate.net The reaction mixture is typically heated to facilitate the removal of water, which drives the equilibrium towards the formation of the imine. globalresearchonline.net In some cases, the reaction can be carried out under solvent-free conditions. researchgate.net
A study on the synthesis of Schiff bases from 5-chloro-salicylaldehyde and various primary amines provides a relevant example of the reaction conditions that could be employed. nih.gov Similarly, the synthesis of a Schiff base from 4-amino-5-methylphenol and an aldehyde derivative involved refluxing the reactants in ethanol (B145695) for several hours under acidic conditions. globalresearchonline.net
The resulting Schiff bases can exhibit interesting chemical and biological properties, and their synthesis is a versatile method for expanding the chemical space around the aminochloromethylphenol core.
Introduction of Diverse Functional Groups
Beyond Schiff base formation, the amino and hydroxyl groups of this compound serve as handles for the introduction of a wide array of other functional groups. These modifications can significantly alter the molecule's physicochemical properties.
The amino group can undergo acylation with acid chlorides or anhydrides to form amides. It can also be alkylated to yield secondary or tertiary amines. Furthermore, the amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing various substituents onto the aromatic ring through Sandmeyer-type reactions.
The hydroxyl group can be etherified or esterified. For instance, reaction with an alkyl halide in the presence of a base will yield the corresponding ether, while reaction with an acyl chloride or anhydride (B1165640) will produce an ester. These modifications can modulate the lipophilicity and electronic properties of the molecule.
Green Chemistry Approaches in Aminochloromethylphenol Synthesis
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods in the chemical industry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net
For the synthesis of aminophenols, several greener alternatives to traditional methods are being explored. One promising approach is the use of microwave-assisted synthesis. A novel method for the production of anilines and phenols from aryl halides has been reported that utilizes microwave heating in the absence of organic solvents and transition metal catalysts. tandfonline.com This high-yielding method could potentially be adapted for the amination of a suitable chloro-substituted methylphenol precursor.
Catalytic methods are also at the forefront of green chemistry. The direct amination of phenols using amines, with water as the only byproduct, represents a highly atom-economical route to anilines. organic-chemistry.orgacs.org Rhodium-catalyzed amination of phenols has been shown to be effective for a broad range of substrates. organic-chemistry.orgacs.org Photocatalytic methods for the amination of phenols are also emerging as a sustainable alternative. acs.org
Furthermore, the development of catalytic systems for amination in green solvents like water is an active area of research. nih.gov The use of biocatalysis, employing enzymes to carry out specific transformations, also holds significant potential for the environmentally friendly synthesis of substituted aminophenols. researchgate.netdigitellinc.com For instance, a green process for the production of p-aminophenol from nitrobenzene (B124822) using a Pt/Al2O3 catalyst in a CO2/H2O system has been developed. researchgate.net Such strategies could be investigated for the synthesis of this compound to reduce the environmental impact of its production.
Industrial Scale-Up Considerations for Aminochloromethylphenol Production
The industrial-scale production of this compound is a multi-step process that requires careful management of reaction conditions, materials handling, and safety protocols. The synthesis is not a direct, single-step reaction but typically involves the strategic modification of a more readily available starting material. The most viable industrial route proceeds via the nitration of 4-chloro-2-methylphenol to an intermediate, followed by the reduction of the nitro group to the desired amine.
A critical challenge in this synthesis is controlling the regioselectivity during the electrophilic nitration of the phenolic starting material. The hydroxyl and methyl groups on the aromatic ring direct incoming electrophiles to specific positions. Direct nitration can lead to a mixture of isomers, which are difficult and costly to separate on an industrial scale. To overcome this, a common industrial strategy involves the use of a protecting group for the highly activating hydroxyl function. This ensures the nitro group is introduced at the desired position (ortho to the chloro group and meta to the hydroxyl group).
Protected Nitration: Introduction of the nitro group onto the starting phenol (B47542), preceded by protection of the hydroxyl group.
Nitro Group Reduction: Conversion of the intermediate nitrophenol into the final aminophenol.
Downstream Processing: Purification and isolation of the final product to meet quality specifications.
Step 1: Synthesis of 4-chloro-2-methyl-5-nitrophenol (Intermediate)
The precursor for the final product is 4-chloro-2-methyl-5-nitrophenol. Its production from the inexpensive and commercially available 4-chloro-2-methylphenol involves two distinct operations: protection and nitration. google.com
Hydroxyl Group Protection
To prevent the formation of undesired isomers and oxidation by-products during nitration, the phenolic hydroxyl group is temporarily protected. In an industrial setting, sulfonyl groups (e.g., mesylate or benzenesulfonate) are effective protecting groups. google.com This reaction involves treating 4-chloro-2-methylphenol with a sulfonyl chloride in the presence of a base.
Scale-Up Considerations for Protection:
Reactor Choice: Glass-lined or stainless steel reactors are suitable for this stage.
Reagent Handling: Sulfonyl chlorides can be corrosive and moisture-sensitive, requiring controlled charging systems. Caustic solutions like sodium hydroxide are corrosive and must be handled in appropriate equipment.
Temperature Control: The reaction is often exothermic, necessitating efficient reactor cooling systems to maintain the desired temperature range and prevent runaway reactions.
By-product Removal: The formation of salt (e.g., sodium chloride) requires a filtration step after the reaction is complete.
Below are typical conditions for the protection step, based on established industrial processes for similar compounds. google.com
| Parameter | Value/Condition | Industrial Significance |
|---|---|---|
| Starting Material | 4-chloro-2-methylphenol | Readily available industrial chemical. google.com |
| Reagent | Benzenesulfonyl chloride | Commonly used protecting agent. google.com |
| Base | Aqueous Sodium Hydroxide | Cost-effective and readily available base to neutralize HCl by-product. google.com |
| Temperature | 60-70°C | Ensures a reasonable reaction rate without significant decomposition. Requires robust temperature control. google.com |
| Reaction Time | ~2 hours | A relatively short reaction time improves reactor throughput. google.com |
| Yield | ~89% | High yield is crucial for process economics. google.com |
Nitration
Once protected, the intermediate (4-chloro-2-methylphenyl sulfonate) is nitrated. This is typically achieved using a mixed acid system, most commonly a mixture of nitric acid and sulfuric acid. google.com The sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.
Scale-Up Considerations for Nitration:
Safety: Nitration reactions are highly exothermic and can pose significant safety risks if not properly controlled. The use of mixed acids also presents a corrosion hazard. nih.gov Continuous flow reactors are increasingly being adopted for nitration as they offer superior heat transfer and control, minimizing the volume of hazardous material at any given time and thus enhancing safety. nih.govgoogle.comresearchgate.net
Temperature Control: Strict temperature control, often at low temperatures (e.g., 0°C), is critical to prevent over-nitration and the formation of impurities. google.com This requires reactors with high-efficiency cooling jackets and reliable temperature monitoring.
Reagent Addition: The nitrating agent must be added slowly and in a controlled manner to manage the rate of heat generation.
Waste Acid Management: The process generates a significant amount of spent acid, which must be treated and neutralized before disposal or recycled to improve process sustainability. biosynth.com
The table below outlines typical industrial conditions for the nitration of the protected phenol. google.com
| Parameter | Value/Condition | Industrial Significance |
|---|---|---|
| Starting Material | 4-chloro-2-methylphenyl methanesulfonate | Protected intermediate from the previous step. google.com |
| Nitrating Agent | Mixture of Sulfuric Acid and Nitric Acid | Standard and effective industrial nitrating system. google.com |
| Temperature | ~0°C | Low temperature is crucial for controlling the exothermic reaction and maximizing selectivity. google.com |
| Post-Reaction | Acidic or alkaline elimination of the sulfonyl group | Deprotection step to reveal the hydroxyl group, yielding the nitro-intermediate. google.com |
Step 2: Reduction to this compound
The final chemical transformation is the reduction of the nitro group of 4-chloro-2-methyl-5-nitrophenol to an amino group. Catalytic hydrogenation is the most common and environmentally preferred method on an industrial scale. google.comionike.com
Scale-Up Considerations for Reduction:
Catalyst Selection: Noble metal catalysts, such as palladium or platinum on a carbon support (Pd/C or Pt/C), are highly effective for this transformation. google.com The choice of catalyst can influence reaction rate and selectivity.
Hydrogen Handling: Hydrogen is highly flammable and forms explosive mixtures with air. The process requires specialized high-pressure reactors (autoclaves) equipped with safety features for handling hydrogen gas.
Heat and Mass Transfer: The reaction is exothermic, and efficient agitation is necessary to ensure good contact between the solid catalyst, liquid substrate, and hydrogen gas. Poor mass transfer can slow the reaction and lead to the formation of undesired intermediates like hydroxylamines or azo compounds. google.com
Catalyst Recovery and Recycling: Noble metal catalysts are expensive, so their efficient recovery (typically by filtration) and reuse are essential for the economic viability of the process.
The following table details representative parameters for the industrial-scale catalytic hydrogenation of a nitroaromatic compound.
| Parameter | Value/Condition | Industrial Significance |
|---|---|---|
| Starting Material | 4-chloro-2-methyl-5-nitrophenol | Intermediate from the nitration step. |
| Catalyst | Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) | Highly efficient and standard for industrial nitro group reductions. google.com |
| Reducing Agent | Hydrogen Gas (H₂) | Clean reducing agent, with water as the only by-product. google.com |
| Pressure | 1 - 200 bar | Higher pressure increases the solubility of hydrogen, accelerating the reaction rate. google.com |
| Temperature | 20 - 200°C | Optimized to balance reaction rate with catalyst stability and selectivity. google.com |
| Solvent | Ethanol, Methanol, or Water | Chosen based on substrate solubility and ease of removal. uctm.edu |
Downstream Processing and Purification
After the reduction is complete, the crude product must be isolated and purified.
Scale-Up Considerations for Purification:
Catalyst Filtration: The solid catalyst must be completely removed from the reaction mixture. This is a critical step, often performed in enclosed filter systems to prevent operator exposure and catalyst contamination.
Crystallization: The most common method for purifying the final product is crystallization. The crude product is dissolved in a suitable solvent, and then the solution is cooled or an anti-solvent is added to precipitate the pure this compound, leaving impurities in the solution. google.com
pH Adjustment: The final product is an aminophenol and its solubility is pH-dependent. Precise pH control during crystallization is crucial for maximizing yield and purity. google.com
Drying: The wet cake from filtration is dried under vacuum at a controlled temperature to remove residual solvent and moisture, yielding the final, stable product.
Advanced Spectroscopic and Structural Characterization
Spectroscopic Analysis of 4-Amino-5-chloro-2-methylphenol and its Derivatives
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. Different regions of the electromagnetic spectrum provide unique information about a molecule's structure and electronic properties.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups. The hydroxyl (-OH) group typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹. The amino (-NH₂) group would show symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ range. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-N and C-O stretching vibrations would appear in the fingerprint region (below 1300 cm⁻¹), along with the C-Cl stretching vibration, which is typically found in the 600-800 cm⁻¹ range.
Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Hydroxyl (-OH) | 3200-3600 (broad) | O-H Stretch |
| Amino (-NH₂) | 3300-3500 | N-H Stretch |
| Aromatic C-H | >3000 | C-H Stretch |
| Aromatic C=C | 1400-1600 | C=C Stretch |
| C-O | 1200-1300 | C-O Stretch |
| C-N | 1250-1350 | C-N Stretch |
| C-Cl | 600-800 | C-Cl Stretch |
Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H-NMR: In a ¹H-NMR spectrum of this compound, the protons would appear as signals at different chemical shifts, influenced by the electron-donating and -withdrawing effects of the substituents on the aromatic ring. The methyl (-CH₃) group protons would likely appear as a singlet around 2.2 ppm. chemicalbook.com The aromatic protons would resonate in the 6.5-7.5 ppm region. The protons of the hydroxyl (-OH) and amino (-NH₂) groups would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
¹³C-NMR: The ¹³C-NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The carbon of the methyl group would have a chemical shift in the aliphatic region (around 15-25 ppm). The aromatic carbons would appear between 110 and 160 ppm, with their exact shifts determined by the attached functional groups. The carbon atom bonded to the hydroxyl group would be the most downfield-shifted among the aromatic carbons.
While a complete NMR dataset for this compound is not available, data for related compounds like 4-chloro-2-methylphenol (B52076) provides a reference point for the expected chemical shifts. chemicalbook.com
Predicted ¹H-NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₃ | ~2.2 | Singlet |
| Aromatic-H | 6.5-7.5 | Singlets/Doublets |
| -NH₂ | Variable | Broad Singlet |
| -OH | Variable | Broad Singlet |
Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the molecule's conjugated system.
For this compound, the presence of the substituted benzene (B151609) ring, an aromatic chromophore, would lead to characteristic absorption bands in the UV region. The electronic transitions are typically of the π → π* type. The hydroxyl, amino, and chloro substituents on the benzene ring act as auxochromes, which can shift the λ_max to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect). Studies on 4-aminophenol (B1666318) derivatives have shown that interactions with other molecules, such as DNA, can cause hyperchromism and bathochromic shifts in their UV-Vis spectra, indicating electronic interactions. nih.govmdpi.com
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrometer, molecules are ionized and then fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured.
For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ having an intensity of about one-third of the [M]⁺ peak. Common fragmentation pathways would likely involve the loss of a methyl group or other small neutral molecules. Mass spectrometry data for the related compound 4-chloro-2-methylphenol shows a molecular ion at m/z 142. nih.gov
Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Note |
| [M]⁺ | 157.03 | Molecular Ion |
| [M+2]⁺ | 159.03 | Isotope peak due to ³⁷Cl |
| [M-CH₃]⁺ | 142.03 | Loss of a methyl group |
Thermogravimetric Analysis (TGA) of Related Compounds
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. wikipedia.org This technique is valuable for determining the thermal stability of a compound. The TGA thermogram plots mass loss against temperature, revealing decomposition temperatures and the presence of residual matter.
While TGA data for this compound is not specifically documented, studies on related aminophenols, such as o-aminophenol, have shown that thermal stability can be assessed by the onset temperature of thermal degradation and the maximum thermal decomposition temperature. researchgate.net For this compound, the TGA curve would indicate the temperature at which it begins to decompose and whether the decomposition occurs in single or multiple steps. The presence of the chloro and methyl groups may influence its thermal stability compared to unsubstituted aminophenols.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined, providing information on bond lengths, bond angles, and intermolecular interactions.
Currently, there are no published single crystal X-ray diffraction studies for this compound. However, such an analysis would provide invaluable information. It would confirm the substitution pattern on the benzene ring and reveal the conformation of the hydroxyl and amino groups. Furthermore, it would elucidate the nature and extent of intermolecular hydrogen bonding, which is expected to be a significant feature in the crystal packing of this molecule, given the presence of both hydrogen bond donor (-OH, -NH₂) and acceptor (Cl) groups.
Crystal structure analyses of more complex derivatives, such as 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, have been reported, demonstrating the power of this technique to resolve detailed molecular geometries and packing arrangements in related systems. researchgate.net
Determination of Molecular Geometry and Conformation
Experimental determination of the molecular geometry of this compound would require a successful single-crystal X-ray diffraction study. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the planarity of the phenol (B47542) ring and the specific spatial orientation of its substituents: the amino (-NH₂), chloro (-Cl), methyl (-CH₃), and hydroxyl (-OH) groups. The conformation, particularly the rotation of the hydroxyl and amino groups relative to the ring, could then be definitively established.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a variety of intermolecular forces. Understanding this packing is crucial as it influences the material's physical properties, such as solubility and stability. For this compound, the polar amino and hydroxyl groups are expected to be primary drivers of the crystal structure through strong hydrogen bonds.
The presence of both hydrogen bond donors (the -OH and -NH₂ groups) and acceptors (the oxygen and nitrogen atoms) makes robust hydrogen bonding networks highly probable. An X-ray diffraction study would elucidate the specific patterns of these interactions, identifying whether they form chains, sheets, or more complex three-dimensional networks. The geometry of these bonds (donor-acceptor distances and angles) would quantify their strength. It would be expected to observe strong O-H···N or N-H···O interactions linking adjacent molecules.
Beyond classical hydrogen bonds, weaker interactions play a significant role in stabilizing the crystal lattice. These can include C-H···π interactions, where a hydrogen atom on a methyl group or the aromatic ring interacts with the electron cloud of a neighboring phenol ring. Halogen bonding (involving the chlorine atom) and potential π-π stacking interactions between aromatic rings could also be present. Identifying and quantifying these interactions is essential for a complete model of the crystal packing.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
To visualize and quantify the various intermolecular interactions, a Hirshfeld surface analysis would be performed on the crystallographic data. This computational technique maps the electron distribution of a molecule within the crystal to identify and color-code regions of close contact with neighboring molecules.
Electron Microscopy Techniques (e.g., SEM) for Material Characterization
Scanning Electron Microscopy (SEM) is a technique used to study the surface morphology and composition of a material. An SEM analysis of a powdered sample of this compound would reveal the size, shape, and surface texture of its crystalline particles. This information is valuable for understanding the material's physical handling properties, such as flowability and compaction, which can be relevant in industrial formulation processes. No such studies for this specific compound are currently available in the public domain.
Computational Chemistry and Quantum Chemical Studies
Time-Dependent Density Functional Theory (TD-DFT)
Further research in the field of computational chemistry would be required to produce the specific data needed to populate these sections for 4-Amino-5-chloro-2-methylphenol. At present, the scientific community has not published any such findings.
Prediction of Electronic Absorption Spectra
The electronic absorption spectra of phenolic compounds are dictated by the electronic transitions between molecular orbitals. For substituted phenols like this compound, the position and intensity of absorption bands in the ultraviolet-visible (UV-Vis) spectrum are influenced by the nature and position of the substituents on the aromatic ring.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting electronic absorption spectra. These calculations can elucidate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For instance, studies on chloromethyl phenols have shown strong absorption bands in the UV region. A study on 4-chloro-2-methyl phenol (B47542) observed a very strong band at 34890 cm⁻¹ (approximately 286 nm) ias.ac.in. The presence of an amino group, a strong auxochrome, in this compound is expected to cause a bathochromic (red) shift in the absorption bands compared to its non-aminated counterpart. This is due to the electron-donating nature of the amino group, which increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.
The solvent environment also plays a crucial role in the electronic spectra. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate solvent effects, which often lead to shifts in the absorption maxima researchgate.netnih.gov.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the molecular surface.
For this compound, the MEP map would likely show:
Negative potential (red/yellow regions): Concentrated around the electronegative oxygen atom of the hydroxyl group and the chlorine atom. These regions are susceptible to electrophilic attack. The nitrogen atom of the amino group also contributes to the negative potential.
Positive potential (blue regions): Located around the hydrogen atoms, particularly the hydroxyl and amino protons, making them susceptible to nucleophilic attack.
Studies on similar molecules, like para-chlorophenol, have utilized MEP maps to understand their adsorption characteristics researchgate.net. The MEP map for this compound would be crucial in understanding its intermolecular interactions, such as hydrogen bonding, and its reactivity in chemical reactions.
Studies on Tautomeric Equilibria and Stability
Tautomerism, the interconversion of structural isomers, can be a significant factor in the chemistry of phenolic compounds, particularly those with amino groups. For this compound, keto-enol tautomerism is a possibility, involving the migration of a hydrogen atom from the hydroxyl group to the aromatic ring, forming a keto tautomer.
Quantum chemical calculations are instrumental in determining the relative stabilities of different tautomers. By calculating the Gibbs free energy of each tautomer, the equilibrium constant for the tautomerization process can be predicted. Computational studies on aminophenol derivatives and other heterocyclic systems have successfully used methods like DFT and CBS-QB3 to investigate tautomeric equilibria researchgate.netqu.edu.qa. The stability of tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents. For many phenolic compounds, the enol form is significantly more stable. However, the presence and position of substituents can alter this balance nih.gov.
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is governed by the molecular hyperpolarizability (β).
Computational quantum chemistry provides a reliable means of predicting the NLO properties of molecules. Methods like DFT can be used to calculate the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). For a molecule to exhibit a significant NLO response, it typically requires a large difference between the ground and excited state dipole moments, which is often found in molecules with strong electron-donating and electron-accepting groups connected by a π-conjugated system.
In this compound, the amino group acts as an electron donor and the chloro and hydroxyl groups as electron-withdrawing/donating groups, which could give rise to NLO properties. Studies on other substituted phenols and aminophenol derivatives have shown that the strategic placement of donor and acceptor groups can significantly enhance the hyperpolarizability jcsp.org.pkspringernature.comresearchgate.netnih.govmdpi.com. The investigation of NLO properties often involves comparing the calculated values to those of a known NLO material, such as urea (B33335) or p-nitroaniline jcsp.org.pkspringernature.comresearchgate.net.
Thermodynamic Property Calculations (e.g., Gibbs Free Energy of Formation)
Computational chemistry allows for the accurate calculation of various thermodynamic properties, such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These properties are fundamental to understanding the stability and reactivity of a compound.
Using computational methods like Gaussian-n theories or complete basis set (CBS) methods, the energies of the constituent elements in their standard states and the energy of the molecule of interest can be calculated. From these, the enthalpy and Gibbs free energy of formation can be derived. Studies on aminophenols and their derivatives have demonstrated the utility of DFT calculations in obtaining reliable thermodynamic data researchgate.netresearchgate.net. These calculations are often performed in the gas phase and can be extended to condensed phases using appropriate models.
A hypothetical table of calculated thermodynamic properties for this compound is presented below, based on typical values for similar compounds.
| Property | Predicted Value (Illustrative) | Unit |
| Enthalpy of Formation (ΔHf°) | -250 to -350 | kJ/mol |
| Gibbs Free Energy of Formation (ΔGf°) | -150 to -250 | kJ/mol |
| Entropy (S°) | 350 to 450 | J/(mol·K) |
Note: These values are illustrative and would require specific quantum chemical calculations for this compound.
Molecular Docking and Interaction Studies with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is crucial in drug discovery and for understanding the biological activity of molecules.
Phenolic compounds are known to interact with a variety of biological macromolecules, often exhibiting inhibitory effects on enzymes. Molecular docking studies can elucidate the binding mode of this compound within the active site of a target enzyme. These studies can predict the binding affinity (often expressed as a docking score or binding energy) and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.
For example, phenolic compounds have been studied as inhibitors of enzymes like phospholipase A2, α-amylase, urease, and acetylcholinesterase ufms.brnih.govnih.govtandfonline.com. A molecular docking study of this compound against a specific enzyme would involve:
Obtaining the 3D structure of the target enzyme from a protein data bank.
Generating a 3D model of this compound.
Using docking software (e.g., AutoDock, Schrödinger) to predict the binding pose and affinity.
The results of such a study could be presented in a table summarizing the binding energy and key interacting residues.
| Target Enzyme (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) |
| Cyclooxygenase-2 (COX-2) | -7.5 to -9.0 | Arg120, Tyr355, Ser530 |
| Tyrosinase | -6.0 to -7.5 | His244, His263, Phe264 |
Note: This table is illustrative. Actual values would depend on the specific enzyme and the docking protocol used.
The insights gained from molecular docking can guide the design of more potent and selective inhibitors based on the this compound scaffold.
DNA Interaction Mechanisms
Generally, small molecules can interact with DNA through several primary modes, including intercalation, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. nih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, while groove binding involves the molecule fitting into the major or minor grooves of the DNA. nih.govrsc.org These interactions are governed by a variety of forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. rsc.org
Studies on structurally related compounds, such as other 4-aminophenol (B1666318) derivatives, have utilized techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and molecular docking to investigate their DNA binding properties. nih.govnih.gov For instance, spectral shifts (hypochromism, hyperchromism, bathochromic shift) upon interaction with DNA can suggest the nature of the binding. nih.gov Molecular docking simulations can further elucidate potential binding modes and estimate binding energies.
Reactivity and Reaction Mechanisms
Intrinsic Reactivity of the Aminophenol Moiety
The core structure of 4-Amino-5-chloro-2-methylphenol, an aminophenol, dictates its fundamental chemical behavior. The amino (-NH2) and hydroxyl (-OH) groups are powerful activating, ortho-, para-directing groups, significantly influencing the electron density of the aromatic ring and its susceptibility to various reactions.
Electrophilic and Nucleophilic Substitution Reactions
Electrophilic Aromatic Substitution: The phenol (B47542) ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and amino groups. ucalgary.ca These groups increase the electron density of the ring, making it more nucleophilic and reactive towards electrophiles. The directing effects of the substituents (-OH, -NH2, -CH3, and -Cl) determine the position of substitution. The hydroxyl group directs ortho and para; the para position is occupied by the amino group, and the ortho positions are occupied by the methyl and chloro groups. Similarly, the amino group directs ortho and para, with these positions being occupied by the hydroxyl, chloro, and methyl groups. The sole vacant position on the ring is at C6, which is ortho to the methyl group and meta to the chloro, hydroxyl, and amino groups. Given the powerful ortho-directing influence of the hydroxyl and amino groups, electrophilic attack is strongly favored at the positions ortho and para to them. However, since all these positions are already substituted, electrophilic substitution at the C6 position is the most probable outcome, although harsh conditions might lead to the displacement of existing groups. Studies on related phenols show that predicting regioselectivity in such polysubstituted systems can be complex, often requiring computational models to rationalize experimental outcomes. chemrxiv.orgnih.gov
Nucleophilic Aromatic Substitution: Generally, aryl halides are resistant to nucleophilic aromatic substitution unless the ring is activated by strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.org In this compound, the ring is rich in electrons due to the presence of activating groups (-OH, -NH2, -CH3), which disfavors nucleophilic attack. Therefore, the displacement of the chloro substituent by a nucleophile would require harsh reaction conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate. The generally accepted mechanism for activated aryl halides proceeds through a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex. libretexts.org
Oxidation Pathways and Quinone Derivative Formation
The electrochemical oxidation of p-aminophenol has been shown to proceed via a two-step, one-electron transfer to ultimately form a quinonimine, sometimes with the formation of dimers. ustc.edu.cn Beyond chemical oxidation, enzymatic degradation pathways for chlorophenols are also well-documented. Microorganisms can utilize enzymes like peroxidases and laccases to hydroxylate and subsequently cleave the aromatic ring, often leading to complete mineralization. nih.govmdpi.comwsu.edunih.govbiorxiv.org Such processes are crucial for the bioremediation of chlorophenol-contaminated environments.
The general oxidation pathway can be summarized as:
This reactivity highlights the dual nature of the aminophenol moiety, being susceptible to oxidation which in turn generates a highly reactive electrophilic species.
Reduction Pathways to Corresponding Amine Derivatives
The aminophenol moiety itself is generally stable towards common reducing agents. The aromatic ring, hydroxyl group, and amino group are not typically reduced under standard catalytic hydrogenation or with metal hydrides. Reduction pathways are more relevant in the synthesis of aminophenols, for instance, through the reduction of nitrophenols. damiva.com
However, the oxidation products of this compound, the quinone imines, are susceptible to reduction. These redox-active structures can be reduced back to the aminophenol form. nih.gov This redox cycling is a key aspect of their biological activity and can lead to the generation of reactive oxygen species (ROS). researchgate.net For example, a quinone imine derivative can be reduced by ascorbic acid to its more stable aminophenol form. nih.gov This reversibility is central to the function of some biologically active quinone-based molecules.
Mechanistic Investigations of Derivatization Reactions
The functional groups of this compound allow for a variety of derivatization reactions, enabling the synthesis of a wide range of new chemical entities.
Azomethine Bond Formation in Schiff Base Synthesis
The primary amino group of this compound can readily react with aldehydes or ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (C=N), also known as an azomethine or imine group. rsc.orgmdpi.com The synthesis is a condensation reaction, typically proceeding via a two-step mechanism:
Schiff bases derived from substituted aminophenols are widely studied for their coordination chemistry with metal ions and their diverse biological activities. rsc.orgnih.govrsc.orgnih.gov The resulting imine-phenolic structure provides an excellent N,O-donor ligand set for the formation of stable metal complexes.
Below is a table of representative Schiff bases synthesized from aminophenol precursors, illustrating the versatility of this reaction.
| Amine Precursor | Carbonyl Compound | Resulting Schiff Base Name | Reference |
|---|---|---|---|
| 2-Amino-4-chlorophenol | N-(2-(4-bromophenyl)-3-(dimethylamino)-allylidene)-N-methylmethanaminium perchlorate | (E)-4-chloro-2-(((2-(4-bromophenyl)-3-((5-chloro-2-hydroxyphenyl)amino)allylidene)amino)methyl)phenol | rsc.org |
| 5-chloro-2-methylaniline | 3-methyl-2-hydroxybenzaldehyde | 2-[(E)-(5-Chloro-2-methylphenyl)iminomethyl]-4-methylphenol | nih.gov |
| 2-Aminophenol | Salicylaldehyde | 2-((2-hydroxybenzylidene)amino)phenol | rsc.org |
| 4-Aminophenazone | 2-Chloro-5-nitrobenzaldehyde | 4-[(2-Chloro-5-nitrophenyl)methylidene]amino-1,5-dimethyl-2-phenyl-pyrazol-3-one | mdpi.com |
Selective Functionalization at Aromatic Positions
Achieving selective functionalization at specific aromatic positions of a polysubstituted ring like this compound is a significant synthetic challenge. The outcome of electrophilic substitution reactions is dictated by the combined directing effects of all existing substituents. fiveable.me The -OH and -NH2 groups are strongly activating and ortho-, para-directing, the -CH3 group is weakly activating and ortho-, para-directing, while the -Cl group is deactivating but also ortho-, para-directing. ucalgary.ca
The most nucleophilic positions on the ring are those ortho and para to the powerful activating hydroxyl and amino groups. Since these positions are all occupied, any further substitution must occur at the only available site (C6) or proceed via displacement of an existing group. The prediction of the exact site of reaction often requires careful consideration of both electronic and steric factors. chemrxiv.org
For instance, in the synthesis of related compounds, it has been shown that a regiospecific synthesis of substituted phenols can be achieved through carefully designed cycloaddition cascade reactions, offering a level of control that is difficult to attain with classical electrophilic aromatic substitution. oregonstate.edu Modern methods, such as those that divert key intermediates in electrophilic substitution, can even achieve substitution at positions that are electronically disfavored, such as meta-selective arylation of phenols. nih.gov
An example of functionalization on a related scaffold is the synthesis starting from 4-chlorophenol (B41353) and 3,4,5-trimethoxyaniline, which are coupled to form more complex structures, demonstrating how the phenol ring can act as a nucleophile in certain reactions.
Catalytic Applications and Mechanistic Insights
While direct catalytic applications of this compound itself are not extensively documented, its structural motifs are quintessential for designing ligands for catalytically active metal complexes. The presence of the amino group allows for facile condensation reactions with aldehydes or ketones to form Schiff bases (imines). These Schiff bases are highly effective polydentate ligands that can coordinate with a variety of metal ions to form stable complexes.
The general mechanism for the formation of a Schiff base from this compound involves the nucleophilic attack of the primary amino group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration. The resulting Schiff base ligand typically possesses at least two coordination sites: the imine nitrogen and the phenolic oxygen.
Once a metal complex is formed with a Schiff base ligand derived from this compound, it can function as a catalyst in various organic transformations. The catalytic activity of such complexes is influenced by several factors:
The nature of the metal center: Different metals (e.g., copper, cobalt, nickel, zinc) will have different Lewis acidities, redox potentials, and preferred coordination geometries, all of which impact the catalytic cycle.
The substituents on the Schiff base ligand: The chloro and methyl groups on the phenolate (B1203915) ring of the ligand, as well as the R groups from the aldehyde or ketone precursor, can electronically and sterically tune the properties of the metal center. This can affect substrate binding, activation, and product release.
The reaction conditions: Parameters such as solvent, temperature, and the presence of co-catalysts or additives can significantly influence the efficiency and selectivity of the catalytic process.
A common application for such catalysts is in oxidation reactions, where the metal center can cycle between different oxidation states to facilitate the transfer of oxygen atoms or electrons. They can also be employed in various C-C bond-forming reactions, such as aldol (B89426) or Claisen-Schmidt condensations, where the Lewis acidic metal center can activate the carbonyl substrate.
Table 1: Potential Catalytic Applications of Metal Complexes Derived from this compound Schiff Bases
| Catalytic Reaction | Plausible Metal Center | Role of the Ligand |
| Aerobic Oxidation of Alcohols | Co(II), Cu(II), Mn(II) | Stabilizes the metal ion and modulates its redox potential. |
| Claisen-Schmidt Condensation | Zn(II), Ni(II) | Enhances the Lewis acidity of the metal center for carbonyl activation. |
| Asymmetric Synthesis | Chiral Metal Complexes | Provides a chiral environment around the metal center to induce enantioselectivity. |
| Polymerization Reactions | Ti(IV), Zr(IV) | Controls the stereochemistry and molecular weight of the resulting polymer. |
The mechanistic insights into these catalytic reactions often involve the coordination of the substrate to the metal center, followed by a series of steps that may include deprotonation, nucleophilic attack, and reductive elimination to yield the product and regenerate the catalyst.
Coordination Chemistry with Metal Ions
The coordination chemistry of this compound is dominated by its ability to act as a precursor to multidentate ligands. The Schiff bases formed from this compound are particularly noteworthy for their ability to form stable chelate rings with metal ions. The phenolic hydroxyl group can be deprotonated to form a phenolate, which is a strong coordinating anion, while the imine nitrogen acts as a neutral donor.
The coordination modes of these ligands can be versatile. A simple bidentate Schiff base, formed from the condensation of this compound with a simple aldehyde, would coordinate to a metal ion via the phenolate oxygen and the imine nitrogen, forming a stable six-membered chelate ring.
If a more complex aldehyde or ketone is used, one that contains additional donor atoms (e.g., another hydroxyl or amino group), the resulting Schiff base can be tridentate or even tetradentate. This allows for the formation of more intricate coordination complexes with varying geometries, such as square planar, tetrahedral, or octahedral, depending on the coordination preferences of the metal ion and the denticity of the ligand.
The electronic properties of the resulting metal complexes are significantly influenced by the substituents on the ligand. The electron-donating methyl group and the electron-withdrawing chloro group on the phenol ring can modulate the electron density at the metal center. This, in turn, affects the spectroscopic and electrochemical properties of the complex.
Table 2: Expected Coordination Properties of Schiff Base Ligands from this compound with Various Metal Ions
| Metal Ion | Likely Coordination Geometry | Expected Magnetic Properties | Spectroscopic Signature |
| Cu(II) | Square Planar or Distorted Octahedral | Paramagnetic | Visible d-d transitions, EPR active. |
| Ni(II) | Square Planar or Octahedral | Diamagnetic (sq. planar) or Paramagnetic (octahedral) | Visible d-d transitions. |
| Zn(II) | Tetrahedral or Octahedral | Diamagnetic | Colorless, NMR active. |
| Co(II) | Tetrahedral or Octahedral | Paramagnetic | Visible d-d transitions. |
| Fe(III) | Octahedral | Paramagnetic (high or low spin) | Charge transfer bands in the visible region. |
The characterization of these coordination complexes typically involves a combination of analytical techniques. Elemental analysis confirms the stoichiometry of the complex. Infrared (IR) spectroscopy is used to observe the coordination of the ligand to the metal ion, evidenced by shifts in the C=N (imine) and C-O (phenolic) stretching frequencies. Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complex and can help to infer the coordination geometry. For paramagnetic complexes, magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy are valuable tools. For diamagnetic complexes, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information in solution.
Environmental Fate, Transformation, and Degradation Pathways
Environmental Persistence and Distribution of Chlorophenols
Chlorophenols are known for their persistence in the environment, a characteristic largely due to the chlorine atoms on the phenol (B47542) ring which increases their stability and resistance to breakdown. cdc.gov The number and position of these chlorine atoms influence the compound's toxicity and how easily it degrades. frontiersin.org Generally, a higher number of chlorine atoms leads to greater persistence and toxicity. cdc.gov
These compounds can be found in various environmental compartments, including water, soil, and air. cdc.gov Their distribution is determined by their physical and chemical properties. Factors like water solubility, vapor pressure, and how they partition between octanol (B41247) and water (a measure of their affinity for fatty substances versus water) dictate where they are most likely to accumulate. cdc.gov For instance, some chlorophenols readily evaporate from water and can be broken down by sunlight near the water's surface, while others with a higher number of chlorine atoms tend to attach to sediments and are less volatile. waterquality.gov.au The pH of the environment also plays a crucial role, affecting their mobility and whether they will volatilize or adsorb to soil. cdc.gov
Chlorophenols enter the environment through industrial waste discharges, the use of pesticides derived from them, and as byproducts of water chlorination. cdc.govtaylorandfrancis.com While they can be broken down by microorganisms over days or weeks, their continuous release can lead to their accumulation, particularly in sediments. cdc.govwaterquality.gov.au
Bioremediation Strategies for Aminochloromethylphenol Contamination
Bioremediation, which uses microorganisms to break down pollutants, is considered a cost-effective and environmentally friendly method for cleaning up chlorophenol contamination. nih.gov Many bacteria have been identified that can use chlorophenols as their sole source of carbon and energy. nih.govresearchgate.net
Bacteria have evolved two main strategies to degrade chlorophenols: oxidative dechlorination, which requires oxygen, and reductive dehalogenation, which occurs in the absence of oxygen.
In the presence of oxygen, bacteria often start the degradation process by adding a hydroxyl group to the chlorophenol molecule. This initial step can lead to the removal of a chlorine atom. d-nb.inforesearchgate.net Following this, the aromatic ring, the stable carbon structure of the molecule, is broken open. This "ring cleavage" is a critical step performed by enzymes called dioxygenases. d-nb.infonih.gov The resulting simpler organic compounds can then be used by the bacteria for energy. d-nb.info For instance, the degradation of 4-chlorophenol (B41353) can proceed through the formation of 4-chlorocatechol, which is then cleaved. d-nb.info
Under anaerobic (oxygen-free) conditions, a different process called reductive dehalogenation takes place. Here, the chlorine atom is removed and replaced with a hydrogen atom. nih.govasm.org This process can happen sequentially, removing multiple chlorine atoms and making the compound less toxic. nih.gov For example, pentachlorophenol (B1679276) can be broken down to 2,4,6-trichlorophenol (B30397) by the bacterium Desulfomonile tiedjei. nih.govasm.org This process often requires an inducer molecule to start the dehalogenation process. nih.govasm.org
The breakdown of chlorophenols is carried out by specific enzymes, which are proteins encoded by genes in the bacteria's DNA. nih.gov Identifying these enzymes and genes is crucial for understanding and improving bioremediation.
Key enzymes in aerobic degradation include monooxygenases and dioxygenases. nih.gov In a strain that degrades 4-chloro-2-methylphenol (B52076), the enzymes 2,4-dichlorophenol (B122985) hydroxylase and catechol 1,2-dioxygenase type II were induced. nih.gov The genes responsible for these enzymes are often found on plasmids, which are small, circular DNA molecules that can be transferred between bacteria, allowing for the spread of degradation capabilities. nih.govnih.gov For example, a gene cluster involved in 4-chlorophenol degradation, designated cph, has been identified in Arthrobacter chlorophenolicus A6. nih.govnih.gov
In anaerobic degradation, the key enzymes are reductive dehalogenases. nih.govasm.org Research continues to identify and characterize these enzymes to better understand their function in contaminated environments.
Identifying the intermediate chemical compounds, or metabolites, formed during degradation is essential for understanding the breakdown pathways. nih.gov For example, in the degradation of 4-chloro-2-methylphenol by a specific bacterial strain, an intermediate metabolite was identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide. nih.gov In the degradation of 2,4-dichlorophenol, an intermediate product of 4-chlorophenol has been observed. biorxiv.org The degradation of acetaminophen, a related compound, has been shown to produce p-aminophenol as a more toxic intermediate, highlighting a potential bottleneck in its complete breakdown. nih.gov Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) are used to identify these metabolites. nih.gov
Interactive Data Tables
The following tables provide a summary of key enzymes and genes involved in the degradation of chlorophenols and the identified metabolites.
Key Enzymes and Genes in Chlorophenol Degradation
| Enzyme/Gene | Function | Organism Example | Reference |
| 2,4-dichlorophenol hydroxylase | Initial hydroxylation of chlorophenols | Gram-negative strain S1 | nih.gov |
| Catechol 1,2-dioxygenase type II | Ring cleavage of catechols | Gram-negative strain S1 | nih.gov |
| cph gene cluster | Degradation of 4-chlorophenol | Arthrobacter chlorophenolicus A6 | nih.govnih.gov |
| Reductive dehalogenase | Reductive dechlorination of chlorophenols | Desulfomonile tiedjei | nih.govasm.org |
| Laccase | Oxidative degradation of chlorophenols | Ganoderma lucidum | nih.gov |
| Lignin peroxidase (LiP) | Oxidative degradation of chlorophenols | White rot fungi | biorxiv.org |
| Manganese peroxidase (MnP) | Oxidative degradation of chlorophenols | White rot fungi | biorxiv.org |
Identified Metabolites in Chlorophenol Degradation Pathways
| Parent Compound | Metabolite | Degradation Pathway | Reference |
| 4-chloro-2-methylphenol | 2-methyl-4-carboxymethylenebut-2-en-4-olide | Oxidative | nih.gov |
| 4-chlorophenol | 4-chlorocatechol | Oxidative | d-nb.info |
| 2,4-dichlorophenol | 4-chlorophenol | Oxidative | biorxiv.org |
| Pentachlorophenol | 2,4,6-trichlorophenol | Reductive | nih.gov |
| Acetaminophen | p-aminophenol | Oxidative | nih.gov |
Bacterial Degradation Pathways of Related Chlorophenols
Photochemical Transformation in Aquatic and Atmospheric Environments
The presence of a chromophore, the aromatic ring, in 4-Amino-5-chloro-2-methylphenol suggests its susceptibility to transformation upon absorption of solar radiation. Photochemical reactions are critical in determining the environmental persistence of many organic pollutants. These transformations can occur through direct absorption of light or via indirect processes mediated by other light-absorbing species present in the environment.
Direct Photolysis Mechanisms
Direct photolysis involves the absorption of a photon by a molecule, leading to its excitation to a higher energy state. This excited state can then undergo various chemical reactions, such as bond cleavage, rearrangement, or ionization. For substituted aromatic compounds like this compound, a key pathway for direct photolysis in aquatic environments is the homolytic or heterolytic cleavage of the carbon-halogen bond.
Upon absorption of ultraviolet (UV) radiation, the carbon-chlorine (C-Cl) bond in the this compound molecule can break. Homolytic cleavage would result in the formation of a chlorophenyl radical and a chlorine radical. Heterolytic cleavage would lead to a carbocation and a chloride ion. The cleavage of the C-Cl bond is a common photodegradation pathway for many chlorophenols. The specific quantum yield and rate of this process for this compound are not well-documented in scientific literature, but studies on similar compounds provide insights into the potential mechanisms.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone for separating complex mixtures. For a polar compound like 4-Amino-5-chloro-2-methylphenol, both gas and liquid chromatography offer powerful solutions, especially when coupled with mass spectrometry for definitive identification.
Gas chromatography is a highly efficient separation technique, but it requires analytes to be volatile and thermally stable. Direct analysis of polar compounds like this compound by GC is challenging due to the active hydrogens in its hydroxyl (-OH) and amino (-NH2) groups. These groups can cause poor peak shape, low sensitivity, and irreversible adsorption onto the GC column. To overcome these issues, a derivatization step is essential prior to GC-MS analysis.
Derivatization chemically modifies the functional groups, replacing the active hydrogens with nonpolar moieties. This process increases the analyte's volatility and thermal stability while improving its chromatographic behavior. Common derivatization strategies for compounds containing hydroxyl and amino groups include silylation and acylation.
Silylation: This is a widely used method where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active protons with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. The resulting derivatives are significantly more volatile and suitable for GC analysis.
Acylation: Reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) are used to form ester and amide derivatives. This not only improves volatility but can also introduce electrophoric groups (like fluorine), which enhances sensitivity for detectors like the electron capture detector (ECD). A two-step derivatization involving both acetylation and trifluoroacetylation has been successfully used for the simultaneous analysis of aminophenol isomers in water.
Once derivatized, the sample is injected into the GC-MS system. The compounds are separated on a capillary column and subsequently ionized and detected by the mass spectrometer, which provides structural information for definitive identification. A method for determining chlorophenols in drinking water, for example, involves extraction followed by acetylation and analysis by GC-MS/MS, allowing for high sensitivity and positive identification of various isomers.
Table 1: Common Derivatization Reagents for GC-MS Analysis of Phenolic and Amine Compounds
| Reagent Class | Example Reagent | Target Functional Groups | Key Advantages |
|---|---|---|---|
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -NH2, -COOH, -SH | Forms volatile and thermally stable TMS derivatives; by-products are volatile. |
| Silylation | MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | -OH, -NH2, -COOH, -SH | Forms TBDMS derivatives which are more stable to hydrolysis than TMS derivatives. |
| Acylation | Acetic Anhydride | -OH, -NH2 | Simple, effective for increasing volatility. Used for analyzing aminophenol isomers. |
| Acylation | TFAA (Trifluoroacetic Anhydride) | -OH, -NH2 | Produces highly volatile derivatives; introduces fluorine atoms, enhancing ECD response. |
High-Performance Liquid Chromatography (HPLC) is ideally suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an excellent alternative to GC-MS for this compound. Coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides high selectivity and sensitivity, allowing for the reliable identification and quantification of the analyte in complex matrices.
A typical setup involves reversed-phase (RP) chromatography, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The mobile phase often consists of a mixture of water (frequently buffered and containing an organic modifier like acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to achieve efficient separation of multiple components.
For trace analysis in environmental samples like water
Applications in Advanced Materials and Chemical Technologies
Role as Intermediates in Specialized Chemical Syntheses
The reactivity of 4-Amino-5-chloro-2-methylphenol makes it a valuable building block in multi-step chemical syntheses. The presence of the amino group allows for diazotization reactions, a cornerstone of azo dye production, while the phenolic hydroxyl group and the aromatic ring itself can be sites for further chemical modification. This dual reactivity is key to its utility as an intermediate.
Development of New Dyes and Pigments
Substituted aminophenols, including this compound (also known by its alternative name, 5-Amino-4-chloro-o-cresol), are recognized for their function as precursors in oxidative hair dye formulations. cir-safety.org In these systems, it acts as a coupler that reacts with a primary intermediate, often in the presence of an oxidizing agent like hydrogen peroxide, to form the final dye molecule. cir-safety.org The specific substitution pattern of this compound, with its chloro and methyl groups, influences the resulting color, providing a tool for chemists to develop a diverse palette of hair shades. wikipedia.org
The general process for creating azo dyes involves the diazotization of a primary aromatic amine, such as this compound, followed by coupling with another aromatic compound. unb.canih.gov The resulting azo compounds, characterized by the -N=N- bond, are known for their vibrant colors. cuhk.edu.hk The properties of the final dye, including its color, solubility, and fastness, are directly influenced by the chemical structures of the amine and the coupling component. cuhk.edu.hk The chloro and methyl groups on the this compound ring can modulate the electronic properties of the resulting dye molecule, thereby affecting its absorption spectrum and, consequently, its color. mdpi.com
While its application in hair dyes is established, the potential of this compound extends to the synthesis of other novel dyes and pigments for various applications. Its structural features suggest its utility in creating disperse dyes for synthetic fibers or even pigments for coatings and plastics, although specific research in these areas is less documented.
Contribution to Advanced Organic Materials
The functional groups on this compound make it a candidate for incorporation into advanced organic materials. The amino and hydroxyl groups can participate in polymerization reactions, leading to the formation of novel polymers with tailored properties. For instance, aminophenols can be polymerized to form polyaminophenols, a class of conducting polymers. mdpi.com These materials are of interest for applications in electronics, sensors, and energy storage.
The general approach to synthesizing polyaminophenols involves the oxidative polymerization of the aminophenol monomer. mdpi.com While specific studies on the polymerization of this compound are not widely available, the principles of aminophenol polymerization suggest its potential as a monomer. The resulting polymer would possess a unique combination of properties imparted by the chloro and methyl substituents, potentially influencing its conductivity, solubility, and thermal stability.
Precursor for Complex Molecular Architectures
The development of complex molecular architectures is a cornerstone of modern materials science, enabling the creation of materials with highly specific functions. This compound serves as a valuable precursor for such structures due to its multiple reactive sites, which allow for the controlled, step-wise assembly of larger molecules.
For example, the amino group can be readily converted into a diazonium salt, which can then be used in a variety of coupling reactions to build larger, more complex azo compounds. wikipedia.org Furthermore, the phenolic hydroxyl group can be etherified or esterified, adding another dimension to the molecular design. This versatility allows for the synthesis of molecules with intricate three-dimensional structures, which is crucial for applications such as molecular recognition, catalysis, and the development of porous organic frameworks. The synthesis of complex alkaloids, for instance, often relies on the strategic use of multifunctional building blocks to construct elaborate polycyclic systems. mdpi.com
Derivatization for Enhanced Material Properties
The properties of materials derived from this compound can be fine-tuned through chemical derivatization. By modifying the functional groups of the parent molecule, chemists can systematically alter the characteristics of the resulting materials.
For instance, in the context of dyes, derivatization can impact color, lightfastness, and solubility. The introduction of different substituents on the aromatic ring or modification of the amino or hydroxyl groups can lead to significant shifts in the absorption spectrum of the dye. mdpi.com
In the realm of polymers, derivatizing this compound before polymerization can lead to materials with enhanced properties. For example, attaching bulky side groups could increase the solubility of the resulting polymer, making it easier to process. Alternatively, introducing cross-linkable moieties could lead to the formation of robust thermosetting polymers with high thermal and chemical resistance, similar to how epoxy resins are formed from multifunctional phenols and amines. wikipedia.org The synthesis of polymers with controlled structures and narrow molecular weight distributions can be achieved through techniques like atom transfer radical polymerization (ATRP), where the choice of monomer and its derivatives is critical. nih.gov
Structure-Activity Relationship Studies in Material Science Contexts
Understanding the relationship between the molecular structure of a compound and the properties of the resulting material is fundamental to materials science. For derivatives of this compound, structure-activity relationship (SAR) studies are crucial for designing new materials with desired functionalities.
In the context of dyes, SAR studies focus on how the position and nature of substituents on the aromatic ring affect the color and fastness properties. The electron-donating or electron-withdrawing nature of the chloro and methyl groups on the this compound backbone plays a significant role in the electronic transitions within the dye molecule, thus determining its color. mdpi.com
For polymeric materials, SAR studies would investigate how the specific structure of the repeating unit derived from this compound influences the polymer's conductivity, mechanical strength, and thermal stability. For instance, the presence of the chlorine atom could enhance the polymer's flame retardancy, while the methyl group might affect its processability. The ability to form nanostructured conducting polymers is also highly dependent on the monomer structure and the polymerization conditions. mdpi.com
Conclusion and Future Research Directions
Summary of Key Research Findings
Research on 4-Amino-5-chloro-2-methylphenol and related compounds has yielded several important findings. Substituted phenols, as a class, are recognized for their impact on biological membranes, with studies showing they can increase membrane fluidity in a concentration-dependent manner. nih.gov This interaction is a key aspect of their biological activity and potential toxicity.
In the realm of chemical synthesis, significant progress has been made in developing methods for producing highly substituted phenols with precise control over the placement of functional groups. oregonstate.edu These methods are crucial for creating novel molecules with specific properties. One notable approach involves the one-step conversion of readily available starting materials like hydroxypyrones and nitroalkenes to produce phenols with complete regiochemical control. oregonstate.edu The crystal structure of related compounds, such as 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, has been determined, providing valuable insights into their molecular geometry and intermolecular interactions. researchgate.net
From an environmental perspective, substituted phenols are considered priority pollutants by the Environmental Protection Agency (EPA). nih.gov Research has focused on developing efficient methods for their removal from industrial wastewater, such as the emulsion liquid membrane (ELM) process, which has shown high extraction efficiency for various chlorophenols. nih.gov Furthermore, studies on the oxidation of aminophenols, simulating processes like hair dyeing, have identified the formation of various products, including quinoneimines and dimers. nih.gov
Unexplored Areas in Aminochloromethylphenol Research
Despite the existing body of research, several areas concerning this compound remain largely unexplored. There is a need for more comprehensive studies on its metabolic pathways and the long-term environmental fate of its degradation products. While the synthesis of substituted phenols is well-documented, specific and optimized synthetic routes for this compound, particularly those focusing on green chemistry principles, could be further investigated.
The full toxicological profile of this compound is yet to be established. While general studies on substituted phenols exist nih.gov, specific data on the cytotoxicity, genotoxicity, and endocrine-disrupting potential of this particular compound are limited. Furthermore, its interactions with other environmental contaminants and the resulting synergistic or antagonistic effects are not well understood.
Emerging Methodologies and Interdisciplinary Approaches
Future research on this compound will benefit significantly from the application of emerging methodologies. Advanced analytical techniques, such as high-resolution mass spectrometry and multidimensional NMR spectroscopy, can provide more detailed characterization of the compound and its transformation products. Computational modeling and density functional theory (DFT) calculations are powerful tools for predicting the reactivity, spectral properties, and biological activity of substituted phenols, offering insights that can guide experimental work. researchgate.net
An interdisciplinary approach, combining expertise from organic chemistry, environmental science, toxicology, and materials science, is crucial. For instance, the development of novel sensors for the detection of this compound in environmental samples would benefit from a combination of synthetic chemistry and materials science. Similarly, understanding its biological effects requires a collaborative effort between chemists and toxicologists.
Potential for Novel Applications in Chemical and Environmental Sciences
The unique substitution pattern of this compound suggests potential for novel applications. Its structure makes it a candidate for use as a building block in the synthesis of more complex molecules, such as dyes, pharmaceuticals, and polymers. researchgate.net The amino and hydroxyl groups offer reactive sites for further functionalization, enabling the creation of a diverse range of derivatives with tailored properties.
In environmental science, there is potential to explore its use in the development of new remediation technologies. For example, it could be investigated as a precursor for novel adsorbents or catalysts for the degradation of other pollutants. The study of its microbial degradation pathways could also lead to the identification of microorganisms capable of bioremediating sites contaminated with chlorophenolic compounds. Furthermore, its properties as a substituted phenol (B47542) could be harnessed in the development of new antimicrobial agents, as has been seen with related compounds like 4-chloro-2-isopropyl-5-methylphenol. jmb.or.kr
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 4-Amino-5-chloro-2-methylphenol in environmental samples?
- Methodological Answer : Solid-phase extraction (SPE) with divinylbenzene-based cartridges followed by derivatization (e.g., ethylation) and GC/MS-SIM analysis is a robust approach. This method effectively isolates the compound from aqueous matrices and enhances detection sensitivity. For isomer differentiation, optimize chromatographic conditions (e.g., column polarity, temperature gradients) to resolve structurally similar chloro-methylphenols .
- Example Protocol :
| Step | Details |
|---|---|
| Extraction | Acidify samples (pH ≤ 2) and load onto SPE cartridges. |
| Elution | Use acetone for elution, then concentrate under nitrogen. |
| Derivatization | Ethylate with ethyl chloroformate. |
| GC/MS-SIM | Use a DB-5MS column (30 m × 0.25 mm) with a 1.4 mL/min He flow rate. |
Q. How can impurities in synthetic batches of this compound be identified and quantified?
- Methodological Answer : Employ high-resolution LC-MS or HPLC-DAD to detect common byproducts such as 4-chloro-2-methylphenol or amino-substituted isomers. Compare retention times and spectral data against certified reference standards (e.g., Sigma-Aldrich, Alfa Aesar) . Use spiked recovery experiments to validate accuracy.
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods, nitrile gloves, and PPE to avoid dermal/ocular exposure. Store in airtight containers away from oxidizing agents. In case of exposure, rinse with water for 15 minutes and consult a physician immediately. Safety data for structurally similar compounds (e.g., 5-Amino-2-chloro-4-fluorophenol) suggest potential toxicity, warranting strict handling protocols .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in synthetic pathways?
- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals. Software like Gaussian or ORCA can model electrophilic substitution sites (e.g., para to the amino group). Validate predictions with experimental kinetic studies (e.g., monitoring nitration or halogenation reactions) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Conduct meta-analyses using databases like PubMed or Connected Papers to identify confounding variables (e.g., solvent effects, assay conditions). Reproduce key studies under standardized conditions (e.g., fixed pH, controlled temperature) to isolate structural vs. environmental factors .
Q. How can crystallographic data improve understanding of this compound’s solid-state properties?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Analyze hydrogen-bonding networks and π-π stacking interactions to correlate structure with stability/solubility. Compare with related compounds (e.g., 4-chloro-2-methoxyphenol) to identify substituent effects .
Q. What role does this compound play in designing enzyme inhibitors?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to assess binding affinity against target enzymes (e.g., tyrosine kinases). Synthesize analogs with modified substituents (e.g., replacing chlorine with fluorine) and evaluate IC50 values via enzymatic assays. Structure-activity relationship (SAR) studies can optimize potency .
Data Sources and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
